molecular formula C14H11NO3 B6377997 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% CAS No. 1093119-80-2

4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%

Cat. No. B6377997
CAS RN: 1093119-80-2
M. Wt: 241.24 g/mol
InChI Key: NENXFZAZKUAMHZ-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% (4-ACFPF95) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a highly pure form of 4-ACFPF, containing 95% of the compound by weight. 4-ACFPF95 has been studied extensively in the scientific community, and its various biochemical and physiological effects have been well-documented.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used in studies to investigate the effects of certain compounds on cellular metabolism, as well as to study the biochemical and physiological effects of various drugs. 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has also been used in studies to investigate the effects of certain compounds on gene expression and protein synthesis.

Mechanism of Action

4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is an organic compound that acts as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. In addition, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the synthesis of prostaglandins. In addition, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is an ideal compound for use in laboratory experiments due to its high purity and stability. It is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for researchers. However, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% can be toxic at high concentrations, and caution should be taken when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and drug delivery. Additionally, further research into the mechanisms of action of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% could lead to the development of new and improved drugs. Finally, further research into the synthesis of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% begins with the reaction of p-nitrobenzaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. This reaction produces the intermediate product 4-(3-amino-2-cyanoacetylphenyl)-2-formylphenol. This intermediate is then reacted with sodium hydroxide and sodium hydrogen sulfide to yield 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%.

properties

IUPAC Name

3-(3-formyl-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-14(18)11-3-1-2-9(6-11)10-4-5-13(17)12(7-10)8-16/h1-8,17H,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENXFZAZKUAMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685148
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminocarbonylphenyl)-2-formylphenol

CAS RN

1093119-80-2
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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